

# Comprehensive Guide to 2-Fluoro-6-formylbenzoic Acid: Synthesis & Applications

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## Compound of Interest

Compound Name: 2-Fluoro-6-formylbenzoic acid

CAS No.: 1289266-50-7

Cat. No.: B2658546

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## Executive Summary & Chemical Profile

**2-Fluoro-6-formylbenzoic acid** (CAS: 1289266-50-7) represents a high-value "ortho-ortho" disubstituted benzene intermediate. Unlike its more common regioisomer (2-fluoro-5-formylbenzoic acid), the 2,6-substitution pattern imposes unique steric and electronic constraints that are highly advantageous for specific cyclization reactions.

Its primary utility lies in the synthesis of 8-substituted phthalazinones, a structural motif increasingly explored to modulate the metabolic stability and binding affinity of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Property	Specification
CAS Number	1289266-50-7
IUPAC Name	2-Fluoro-6-formylbenzoic acid
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FO <sub>3</sub>
Molecular Weight	168.12 g/mol
Key Structural Feature	Formyl (-CHO) and Fluoro (-F) groups flanking the Carboxylic Acid (-COOH).[1][2]
Primary Application	Precursor to 8-fluorophthalazin-1(2H)-one (PARP inhibitor scaffold).

## Critical Application: Synthesis of 8-Fluorophthalazin-1(2H)-one

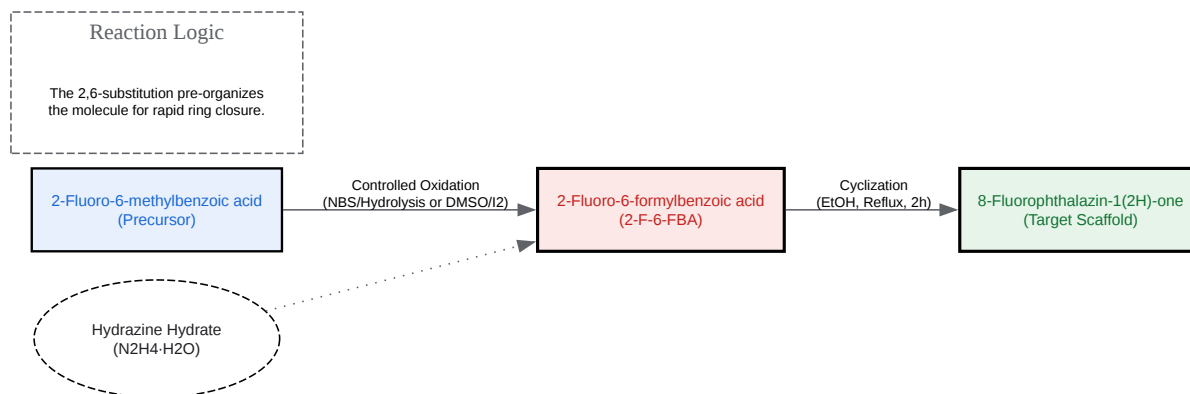
The most significant application of 2-F-6-FBA is its conversion into 8-fluorophthalazin-1(2H)-one. This bicyclic heterocycle serves as the "warhead" in various DNA damage response (DDR) inhibitors.

### The "Ortho-Effect" Advantage

In this specific isomer, the steric crowding of the central carboxylic acid by the flanking formyl and fluoro groups creates a "pre-organized" conformation. The formyl group is forced into proximity with the incoming nucleophile (hydrazine), significantly accelerating the condensation-cyclization sequence compared to less crowded isomers.

### Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of 2-F-6-FBA to the phthalazinone scaffold, highlighting the atom mapping where the C2-Fluorine becomes the C8-Fluorine in the fused system.



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Caption: Synthetic pathway from precursor to the 8-fluorophthalazinone scaffold. The 2-F-6-FBA intermediate undergoes rapid cyclocondensation due to steric proximity.

## Comparative Analysis Guide

This section objectively compares **2-Fluoro-6-formylbenzoic acid** against its non-fluorinated analog and its regioisomer.

## Performance Matrix

Feature	2-Fluoro-6-formylbenzoic acid (Subject)	2-Formylbenzoic Acid (Baseline)	2-Fluoro-5-formylbenzoic acid (Alternative)
Resulting Scaffold	8-Fluorophthalazinone	Unsubstituted Phthalazinone	7-Fluorophthalazinone
Cyclization Rate	High (Steric acceleration)	Moderate	Moderate
Metabolic Stability	High (F blocks C8 oxidation)	Low (C8 is liable to oxidation)	High (F blocks C7)
Solubility (LogP)	~1.8 (Lipophilic shift)	~1.2	~1.8
Primary Use Case	Novel PARP/Metabolic Stability Studies	General Reference Standards	Olaparib-like Analogs

## Expert Insight: The Fluorine Effect

- **Metabolic Blocking:** In the resulting phthalazinone, the C8 position (derived from C2 of the acid) is a common site for oxidative metabolism by Cytochrome P450 enzymes. Substituting this position with fluorine (using 2-F-6-FBA) effectively blocks this metabolic soft spot, potentially increasing the in vivo half-life of the drug candidate [1].
- **Electronic Modulation:** The strong electronegativity of fluorine at the C8 position modulates the pKa of the lactam NH (position 2), influencing the hydrogen bond donor capability critical for binding to the PARP catalytic domain.

## Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at each stage.

### Protocol A: Synthesis of 8-Fluorophthalazin-1(2H)-one

Objective: Convert 2-F-6-FBA into the active pharmacophore scaffold.

- Preparation:
  - Dissolve **2-Fluoro-6-formylbenzoic acid** (1.0 eq, 168 mg/mmol) in absolute Ethanol (5 mL/mmol).
  - Note: Ensure the starting material is fully soluble. Gentle warming (40°C) may be required due to the lipophilicity introduced by the fluorine.
- Reagent Addition:
  - Add Hydrazine Monohydrate (1.2 eq) dropwise to the stirring solution at room temperature.
  - Observation: A transient yellow precipitate (hydrazone intermediate) may form and then redissolve.
- Cyclization:
  - Heat the reaction mixture to reflux (78°C) for 2–3 hours.
  - Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot ( $R_f \sim 0.4$ ) should disappear, replaced by a highly polar, UV-active product ( $R_f \sim 0.1$ ).
- Isolation:
  - Cool the mixture to 0°C in an ice bath.
  - The product, 8-fluorophthalazin-1(2H)-one, will precipitate as a white to off-white solid.
  - Filter the solid and wash with cold ethanol (2 x 5 mL).
  - Dry under vacuum.<sup>[2][3]</sup>
- Validation Data:
  - Yield: Typically 85–92%.

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the characteristic singlet of the phthalazinone H-4 proton at ~8.4 ppm. The aromatic region will show a specific splitting pattern (doublet of doublets) due to H-F coupling.

## Protocol B: Quality Control of 2-F-6-FBA

Before use, ensure the aldehyde has not oxidized to the diacid (3-fluorophthalic acid).

- Test: Dissolve 5 mg in DMSO-d<sub>6</sub>.
- Criteria: <sup>1</sup>H NMR must show a distinct aldehyde proton singlet at ~10.2 ppm. If this peak is absent and a broad OH peak is observed >12 ppm, the material has degraded.

## References

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